Alpen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

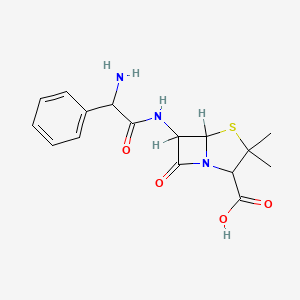

Elle appartient à la classe des antibiotiques β-lactames et est efficace contre un large éventail de bactéries gram-positives et gram-négatives . L'Ampicilline trihydratée est couramment utilisée dans la recherche et les milieux cliniques pour ses propriétés antibactériennes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

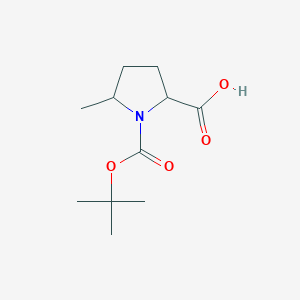

L'Ampicilline trihydratée est synthétisée par acylation de l'acide 6-aminopénicillanique avec la D-(-)-α-aminobenzylpenicilline. La réaction implique généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'eau, le produit étant purifié par cristallisation .

Méthodes de production industrielle

En milieu industriel, l'Ampicilline trihydratée est produite par fermentation de Penicillium chrysogenum pour obtenir de l'acide 6-aminopénicillanique, qui est ensuite modifié chimiquement pour produire de l'Ampicilline. Le produit final est cristallisé pour obtenir la forme trihydratée .

Analyse Des Réactions Chimiques

Types de réactions

L'Ampicilline trihydratée subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le cycle β-lactame peut être hydrolysé par les enzymes β-lactamases, rendant l'antibiotique inactif.

Oxydation et réduction : Ces réactions peuvent modifier les chaînes latérales de la molécule, affectant son activité antibactérienne.

Substitution : Le groupe amino peut subir des réactions de substitution, conduisant à la formation de divers dérivés

Réactifs et conditions courantes

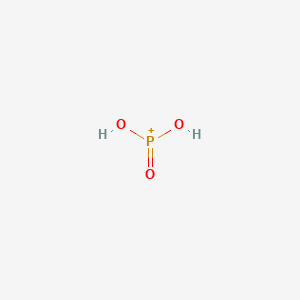

Hydrolyse : Eau ou solutions aqueuses, souvent en présence d'enzymes β-lactamases.

Oxydation : Agents oxydants comme le peroxyde d'hydrogène.

Réduction : Agents réducteurs comme le borohydrure de sodium.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution

Principaux produits formés

Hydrolyse : Acide pénicilloïque.

Oxydation : Dérivés oxydés de l'Ampicilline.

Réduction : Dérivés réduits de l'Ampicilline.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé

Applications de la recherche scientifique

L'Ampicilline trihydratée a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les antibiotiques β-lactames et leurs réactions.

Biologie : Employée en microbiologie pour étudier la résistance bactérienne et les effets des antibiotiques sur la croissance bactérienne.

Médecine : Utilisée dans la recherche clinique pour développer de nouveaux antibiotiques et étudier leur pharmacocinétique et leur pharmacodynamie.

Industrie : Utilisée dans la production d'antibiotiques et comme étalon pour le contrôle de la qualité dans la fabrication pharmaceutique

Mécanisme d'action

L'Ampicilline trihydratée exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Elle y parvient en se liant et en inactivant les transpeptidases, des enzymes situées sur la surface interne de la membrane cellulaire bactérienne. Cette inhibition empêche la réticulation des chaînes de peptidoglycanes, qui est essentielle à la résistance et à la rigidité de la paroi cellulaire, ce qui entraîne la lyse et la mort cellulaires .

Applications De Recherche Scientifique

Ampicillin Trihydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactions.

Biology: Employed in microbiology to study bacterial resistance and the effects of antibiotics on bacterial growth.

Medicine: Used in clinical research to develop new antibiotics and study their pharmacokinetics and pharmacodynamics.

Industry: Utilized in the production of antibiotics and as a standard for quality control in pharmaceutical manufacturing

Mécanisme D'action

Ampicillin Trihydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to and inactivating transpeptidases, enzymes located on the inner surface of the bacterial cell membrane. This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Composés similaires

Pénicilline G : Un autre antibiotique β-lactame avec un spectre d'activité plus étroit.

Amoxicilline : Une aminopénicilline similaire avec une meilleure absorption orale.

Céfotaxime : Une céphalosporine de troisième génération avec un spectre d'activité plus large.

Unicité

L'Ampicilline trihydratée est unique en raison de son activité à large spectre et de sa capacité à être utilisée dans la recherche et les milieux cliniques. Contrairement à la pénicilline G, elle est efficace contre un éventail plus large de bactéries, et comparée à l'amoxicilline, elle a un profil pharmacocinétique différent. Le céfotaxime, bien qu'il ait un spectre plus large, appartient à une classe différente d'antibiotiques β-lactames .

Propriétés

Formule moléculaire |

C16H19N3O4S |

|---|---|

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23) |

Clé InChI |

AVKUERGKIZMTKX-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Origine du produit |

United States |

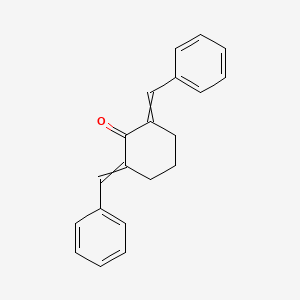

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8817086.png)

![Bicyclo[3.1.0]hexan-2-ol](/img/structure/B8817142.png)